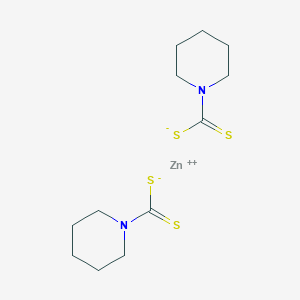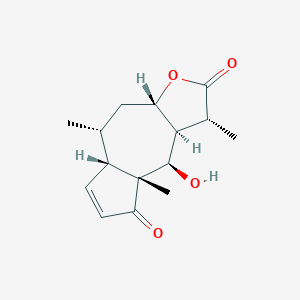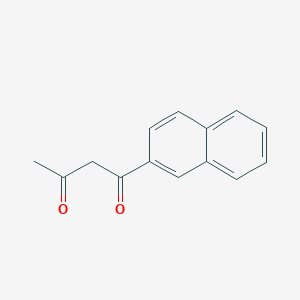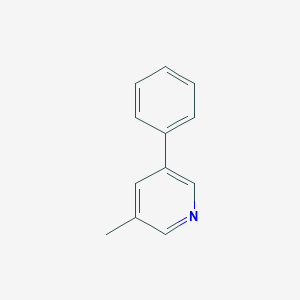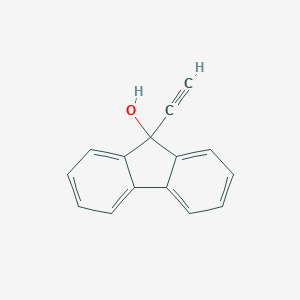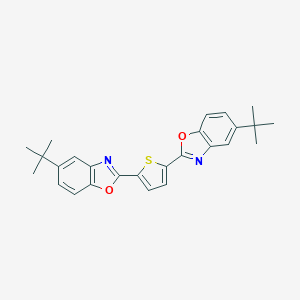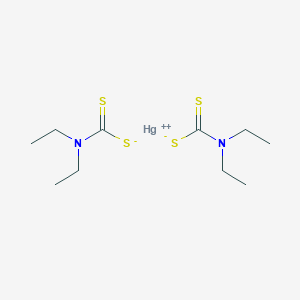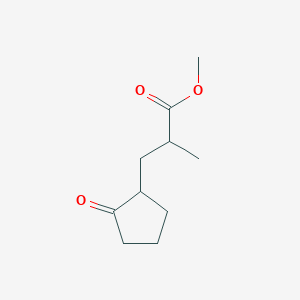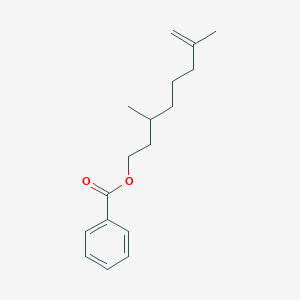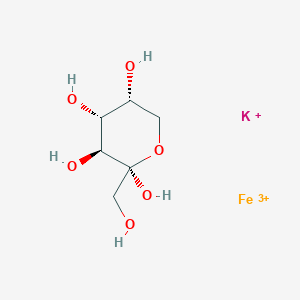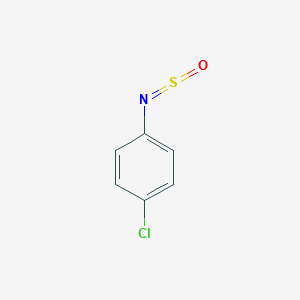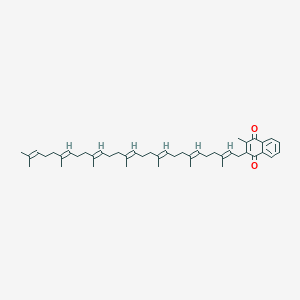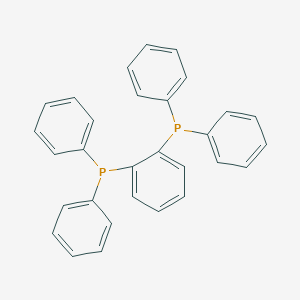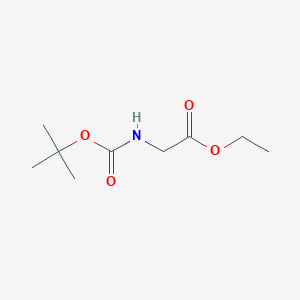
Ethyl 2-((tert-butoxycarbonyl)amino)acetate
Vue d'ensemble
Description
Synthesis Analysis
Ethyl 2-((tert-butoxycarbonyl)amino)acetate can be synthesized through a straightforward procedure that emphasizes its role as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis. The compound serves as a cornerstone for the development of various synthetic methods, highlighting its utility in both solid and solution-phase peptide synthesis, with a notable emphasis on its reusability and environmental friendliness due to minimal chemical waste generation (Thalluri et al., 2013).
Molecular Structure Analysis
The molecular structure of ethyl 2-((tert-butoxycarbonyl)amino)acetate and its derivatives has been extensively studied, with research focusing on the crystallographic analysis to elucidate the compound's structural features. These studies provide insight into the compound's hydrogen-bonding patterns and molecular conformation, which are essential for understanding its reactivity and interactions in various chemical contexts (Lynch & McClenghan, 2004).
Applications De Recherche Scientifique
1. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids
- Application Summary: This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application: The method involves high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .
2. Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
- Application Summary: This compound is used in the synthesis of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine .
- Methods of Application: The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
- Results: The synthesis resulted in a new derivative of β-(1,2,4-triazol-1-yl)alanine .
3. Synthesis of Dipeptides
- Application Summary: This compound is used in the synthesis of dipeptides .
- Methods of Application: The synthesis involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results: The synthesis resulted in dipeptides .
4. Synthesis of Phosphatidylserine and Ornithine
- Application Summary: This compound is used in the synthesis of phosphatidylserine and ornithine .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The synthesis resulted in phosphatidylserine and ornithine .
5. Protection of Amines
- Application Summary: This compound is used as a protecting group for amines in organic synthesis .
- Methods of Application: The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
- Results: The result is a BOC-protected amine .
6. Synthesis of BOC-Protected Amines
- Application Summary: This compound is used in the synthesis of BOC-protected amines .
- Methods of Application: The synthesis involves the use of di-tert-butyl-iminodicarboxylate. Upon deprotonation, this reagent affords a doubly BOC-protected source of NH−2, which can be N-alkylated .
- Results: The synthesis resulted in BOC-protected amines .
7. Synthesis of Amino Acid Ionic Liquids
- Application Summary: This compound is used in the synthesis of amino acid ionic liquids (AAILs). These AAILs have multiple reactive groups, which makes them useful in organic synthesis .
- Methods of Application: The synthesis involves the preparation of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
- Results: The synthesis resulted in a series of Boc-AAILs .
Propriétés
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-13-7(11)6-10-8(12)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIBHMMDDXGDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((tert-butoxycarbonyl)amino)acetate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

